Cas no 58878-18-5 ([1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-(2,4,6-trihydroxyphenoxy)-)
![[1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-(2,4,6-trihydroxyphenoxy)- structure](https://nl.kuujia.com/scimg/cas/58878-18-5x500.png)
58878-18-5 structure
Productnaam:[1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-(2,4,6-trihydroxyphenoxy)-
[1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-(2,4,6-trihydroxyphenoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-(2,4,6-trihydroxyphenoxy)-
- 2-[2,6-dihydroxy-4-(2,4,6-trihydroxyphenoxy)phenyl]benzene-1,3,5-triol
- SCHEMBL24222652
- 2,2',4,6,6'-Pentahydroxy-4'-(2,4,6-trihydroxyphenoxy)biphenyl
- DTXSID10554403
- BUY87H6SGD
- Fucophlorethol A
- 4'-(2,4,6-Trihydroxyphenoxy)(1,1'-biphenyl)-2,2',4,6,6'-pentol
- 58878-18-5
- Q5507029
- 4'-(2,4,6-Trihydroxyphenoxy)-[1,1'-biphenyl]-2,2',4,6,6'-pentaol
-
- Inchi: InChI=1S/C18H14O9/c19-7-1-10(21)16(11(22)2-7)17-12(23)5-9(6-13(17)24)27-18-14(25)3-8(20)4-15(18)26/h1-6,19-26H
- InChI-sleutel: LXRUQARQPSVVEX-UHFFFAOYSA-N
- LACHT: C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O)O
Berekende eigenschappen
- Exacte massa: 374.06372
- Monoisotopische massa: 374.06378202g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 3
- Complexiteit: 456
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 171Ų
- XLogP3: 2.2
Experimentele eigenschappen
- PSA: 171.07
[1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-(2,4,6-trihydroxyphenoxy)- Gerelateerde literatuur
-
Inder Pal Singh,Sandip B. Bharate Nat. Prod. Rep. 2006 23 558
-
Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393
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